molecular formula C6H9ClO2 B104702 Cyclopentyl chloroformate CAS No. 50715-28-1

Cyclopentyl chloroformate

Cat. No. B104702
CAS RN: 50715-28-1
M. Wt: 148.59 g/mol
InChI Key: ZFQCRLNKHHXELH-UHFFFAOYSA-N
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Description

Cyclopentyl chloroformate is an organic compound used in various scientific applications, such as organic synthesis, biochemical research, and drug development. It is a versatile reagent due to its ability to form cyclic ethers, which can be used in a variety of chemical reactions.

Scientific Research Applications

Chromatographic Enantioseparation

  • Application: Cyclopentyl chloroformate derivatives of cellulose and amylose are used in high-performance liquid chromatography (HPLC) for enantioseparation. Cellulose tris(cyclopentylcarbamate) and amylose tris((+/-)-exo-2-norbornylcarbamate) have been found to exhibit high chiral recognition abilities. These derivatives are comparable to well-known phenylcarbamate derivatives in terms of their effectiveness in chromatographic separation of chiral compounds (Kubota, Yamamoto, & Okamoto, 2002).

Green Solvent Applications

  • Application: Cyclopentyl methyl ether (CPME), a compound related to this compound, is explored as a greener alternative to chloroform for extracting oil or triacylglycerol (TAG) from wet cells of the oleaginous yeast Lipomyces starkeyi. This application is significant in the context of sustainable and eco-friendly chemical processes (Probst, Wales, Rezac, & Vadlani, 2017).

Study of Toxicological Aspects

  • Application: Chloroform, which is chemically related to this compound, has been the subject of extensive toxicological studies. These studies focus on the cytotoxic, genotoxic, and mutagenic effects of chloroform and its derivatives, particularly in the context of water disinfection and human health risks (Medeiros et al., 2019).

Pharmacokinetic Modeling

  • Application: this compound-related compounds like chloroform have been used in physiologically based pharmacokinetic (PBPK) modeling. Such models are crucial for interpreting toxicological data and extrapolating observations across species and routes of exposure, particularly in the context of chloroform-induced renal toxicity (Sasso et al., 2013).

Material Science and Polymer Research

  • Application: Cyclopentyl methyl ether, a compound related to this compound, has been employed in material science and polymer research. It is used as an environmentally friendly solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations of various monomers, demonstrating its versatility and green chemistry applications (Abreu et al., 2016).

Safety and Hazards

Cyclopentyl chloroformate is irritating to the eyes, skin, and mucous membranes. It is harmful if swallowed and toxic in case of inhalation . It’s advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future outlook of the cyclopentyl chloroformate market is promising, with a projected compound annual growth rate (CAGR) during the forecasted period . This growth can be attributed to the increasing demand for pharmaceuticals and agrochemicals, which drives the need for advanced synthesis techniques and reagents like this compound .

Mechanism of Action

Target of Action

Cyclopentyl chloroformate is a chemical compound used primarily as an intermediate in organic synthesis Its primary role is in the formation of carbamates, carbonates, and thiocarbonates .

Mode of Action

The mode of action of this compound is primarily chemical. It reacts with various compounds to form different products. For instance, it reacts with amines to yield carbamates, with alcohols to yield carbonates, and with mercaptans to yield thiocarbonates .

Pharmacokinetics

It’s important to note that it decomposes before boiling , which could impact its stability and handling in a laboratory or industrial setting.

Result of Action

The result of this compound’s action is the formation of new compounds. Depending on the reactants used, it can form carbamates, carbonates, or thiocarbonates . These compounds can then be used in further reactions or processes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it decomposes before boiling , so high temperatures can affect its stability. Additionally, it reacts with water to yield hydrochloric acid, carbon dioxide, and cyclopentanol , so the presence of water can significantly impact its reactivity.

Biochemical Analysis

Biochemical Properties

Cyclopentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of peptidomimetic compounds. It interacts with enzymes such as proteases, which are crucial for the hydrolysis of peptide bonds. This compound is used to synthesize inhibitors of hepatitis C virus protease, thereby playing a role in antiviral drug development . The interaction between this compound and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to degrade in the presence of moisture, leading to the formation of cyclopentanol and carbon dioxide . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including respiratory distress and pulmonary edema . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

properties

IUPAC Name

cyclopentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCRLNKHHXELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371005
Record name Cyclopentyl chloroformate
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

50715-28-1
Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Record name Cyclopentyl chloroformate
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Synthesis routes and methods I

Procedure details

Cyclopentanol (0.431 mL, 4.75 mmol, 17.4 equiv) was dissolved in dry CH2Cl2 (25 mL). Triethylamine (0.662 mL, 4.75 mmol, 17.4 equiv) and triphosgene (0.507 g, 1.71 mmol, 6.26 equiv) were added sequentially. The reaction solution was stirred 2.5 hours to provide a stock solution of cyclopentyl chloroformate (0.19 M). A portion of this solution (2.87 mL, 0.545 mmol, 2 equiv) was added to a solution of crude ethyl-3-[H2N-L-ValΨ[COCH2 ]-L-(p-F)Phe-L-(Tr-Gln)]-E-propenoate.circle-solid.HCl (from above) and 4-methylmorpholine (0.120 mL, 1.09 mmol, 4 equiv) in dry CH2Cl2 (4 mL). The reaction mixture was stirred for 1.75 hours, then poured into water (30 mL), and extracted with CH2Cl2 (3×30 mL). The combined organic phases were dried over Na2SO4, concentrated, and the residue was chromatographed on silica gel (gradient elution 40→50% EtOAc in hexanes) to afford ethyl-3-[CyPentylOCO-L-ValΨ[COCH2 ]-L-(p-F)Phe-L-(Tr-Gln)]-E-propenoate (0.077 g, 35%) as a colorless glass: 1H NMR (CDCl3) δ 0.68 (d, 3H, J=6.8), 0.93 (d, 3H, J=6.8), 1.29 (t, 3H, J=7.2), 1.50-1.86 (m, 10H), 1.93-2.04 (m, 2H), 2.29-2.38 (m, 2H), 2.52 (d, 1H, J=15.9), 2.64 (dd, 1H, J=12.1, 5.6), 2.73-2.90 (m, 2H), 2.99 (dd, 1H, J=17.0, 9.8), 4.10-4.22 (m, 3H), 4.40-4.51 (m, 1H), 4.92 (d, 1H, J=8.1), 4.95-5.03 (m, 1H), 5.38 (d, 1H, J=15.9), 6.06 (d, 1H, J=8.4), 6.60 (dd, 1H, J=15.9, 4.8), 6.92-7.00 (m, 2H), 7.04-7.11 (m, 2H), 7.16-7.32 (m, 15H).
Quantity
0.431 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.662 mL
Type
reactant
Reaction Step Two
Quantity
0.507 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.543 g of cyclopentyl alcohol in 15 ml of methylene chloride is added to a 0° C. solution of 1.0 ml of a 10% toluene solution of phosgene in toluene in 10 ml of methylene chloride. The reaction is allowed to warm to room temperature and is stirred for 3 hours. The reaction is concentrated at reduced pressure, diluted with 15 ml of toluene and reconcentrated to dryness to give the product.
Quantity
0.543 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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